molecular formula C21H25NO3S B10928818 (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one

(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one

Cat. No.: B10928818
M. Wt: 371.5 g/mol
InChI Key: XFEZKXOGCFRSQB-WEVVVXLNSA-N
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Description

(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a morpholine moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Prop-2-en-1-one Moiety: This involves the condensation of an aldehyde with an appropriate ketone under basic conditions to form the enone structure.

    Introduction of the Morpholine Moiety: The morpholine group is attached through nucleophilic substitution reactions using morpholine and an appropriate leaving group.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The enone moiety can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), iron(III) chloride.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro compounds, halogenated compounds.

Scientific Research Applications

(2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(5-methylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one: Similar structure with a methyl group instead of an ethyl group.

    (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(piperidin-4-yl)ethoxy]phenyl}prop-2-en-1-one: Similar structure with a piperidine moiety instead of a morpholine moiety.

Uniqueness

The uniqueness of (2E)-1-(5-ethylthiophen-2-yl)-3-{4-[2-(morpholin-4-yl)ethoxy]phenyl}prop-2-en-1-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholine moiety, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

Molecular Formula

C21H25NO3S

Molecular Weight

371.5 g/mol

IUPAC Name

(E)-1-(5-ethylthiophen-2-yl)-3-[4-(2-morpholin-4-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C21H25NO3S/c1-2-19-8-10-21(26-19)20(23)9-5-17-3-6-18(7-4-17)25-16-13-22-11-14-24-15-12-22/h3-10H,2,11-16H2,1H3/b9-5+

InChI Key

XFEZKXOGCFRSQB-WEVVVXLNSA-N

Isomeric SMILES

CCC1=CC=C(S1)C(=O)/C=C/C2=CC=C(C=C2)OCCN3CCOCC3

Canonical SMILES

CCC1=CC=C(S1)C(=O)C=CC2=CC=C(C=C2)OCCN3CCOCC3

Origin of Product

United States

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